molecular formula C5H10O5S B3373057 2-(2-Methoxyethanesulfonyl)acetic acid CAS No. 94939-49-8

2-(2-Methoxyethanesulfonyl)acetic acid

Cat. No. B3373057
CAS RN: 94939-49-8
M. Wt: 182.2 g/mol
InChI Key: FHKVYASZVLDEGU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethanesulfonyl)acetic acid is a chemical compound with the molecular formula C5H10O5S and a molecular weight of 182.19 . It is used in various chemical reactions and has specific properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethanesulfonyl)acetic acid consists of a two-carbon acetic acid moiety attached to a methoxyethanesulfonyl group . This structure imparts specific physical and chemical properties to the compound .

Mechanism of Action

Target of Action

Similar compounds such as acetic acid have been known to act as antimicrobial agents, treating infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a related compound, is known to act as a counterirritant and reagent

Biochemical Pathways

It’s worth noting that methoxyacetic acid, a related compound, is known to inhibit the growth of tumor cells . This suggests that 2-(2-Methoxyethanesulfonyl)acetic acid might also interact with biochemical pathways related to cell growth and proliferation.

Pharmacokinetics

Methoxyacetic acid, a related compound, is known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases . This might suggest that 2-(2-Methoxyethanesulfonyl)acetic acid could have similar metabolic pathways.

Result of Action

Related compounds such as methoxyacetic acid are known to inhibit the growth of tumor cells , suggesting that 2-(2-Methoxyethanesulfonyl)acetic acid might have similar effects.

properties

IUPAC Name

2-(2-methoxyethylsulfonyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5S/c1-10-2-3-11(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKVYASZVLDEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethanesulfonyl)acetic acid

CAS RN

94939-49-8
Record name 2-(2-methoxyethanesulfonyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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